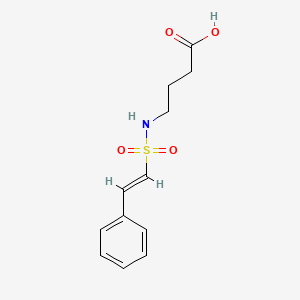

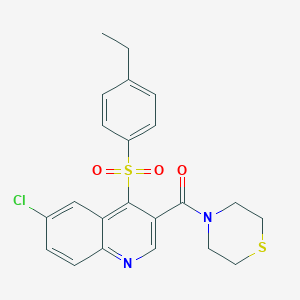

4-Azidomethyl-benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

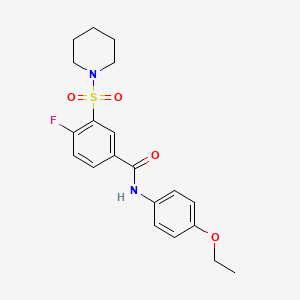

4-Azidomethyl-benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides . Benzenesulfonamides are organo-sulfur compounds containing the -SO2NH2 group . They form the basis of several groups of drugs and exhibit a range of pharmacological activities .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, such as 4-Azidomethyl-benzenesulfonamide, often involves complex chemical reactions . For instance, the synthesis of similar compounds has been described via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives when treated with ammonium .Scientific Research Applications

Inhibition of Carbonic Anhydrases

- Application in Cancer Research : Ureido-substituted benzenesulfonamides, closely related to 4-Azidomethyl-benzenesulfonamide, exhibit potent inhibition of human carbonic anhydrases, particularly hCAs IX and XII, which are transmembrane, tumor-associated enzymes. These compounds have shown significant potential in inhibiting metastasis in breast cancer models, suggesting their relevance in developing novel antimetastatic drugs (Pacchiano et al., 2011).

Chemical Transformations in Solid-Phase Synthesis

- Utility in Chemical Space Mining : Polymer-supported benzenesulfonamides, which include 4-Azidomethyl-benzenesulfonamide, are used as key intermediates in various chemical transformations, including rearrangements to create diverse privileged scaffolds. This application is significant in the exploration of chemical space (Fülöpová & Soural, 2015).

Inhibitory Effects on Human Paraoxonase

- Bioactivity Studies : Sulfonamides, including derivatives of benzenesulfonamides, have been studied for their inhibitory activities on human paraoxonase-I (hPON1), an enzyme linked to various metabolic processes. These compounds, through structure-activity relationship analysis, can potentially serve as inhibitors of PON1, offering insights into the design of new therapeutic agents (Işık et al., 2019).

Anticancer Properties

- Role in Ovarian Cancer Treatment : A novel benzenesulfonamide derivative demonstrated potent inhibition of cell proliferation in ovarian cancer, particularly against OVCAR-8 cells. This compound affected the Wnt/β-catenin/GSK3β pathway and showed potential as a lead compound for antitumor drug discovery (Jia et al., 2020).

NMR Spectroscopy Studies

- Spectroscopic Analysis : Research involving 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide, closely related to 4-Azidomethyl-benzenesulfonamide, explored the influence of solvents on its 1H-NMR chemical shifts. This study provided valuable insights into the behavior of such compounds in different solvent environments (Hasan, 2021).

ADMET Studies for Anticancer Activity

- Drug Development : ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on benzenesulfonamide derivatives, including a focus on their anticancer activity, are crucial in developing new anticancer compounds with high selectivity. These studies aid in understanding the pharmacokinetic properties of potential therapeutic agents (Karakuş et al., 2018).

Inhibitors for Obesity Therapies

- Potential in Anti-Obesity Therapies : Benzenesulfonamides containing triazole-tethered phenyl moieties, closely related to 4-Azidomethyl-benzenesulfonamide, show effective inhibition of mitochondrial carbonic anhydrase isozymes VA and VB. These enzymes are potential targets for anti-obesity therapies, suggesting the relevance of such compounds in this field (Poulsen et al., 2008).

Safety And Hazards

properties

IUPAC Name |

4-(azidomethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c8-11-10-5-6-1-3-7(4-2-6)14(9,12)13/h1-4H,5H2,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAJRIXODOQXIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidomethyl-benzenesulfonamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2918240.png)

![N-(3,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2918245.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2918249.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2918251.png)

![8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2918255.png)